Product packaging for Cholestanol(Cat. No.:)

Cholestanol

Cat. No.: B8816890
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestanol (5α-cholestan-3β-ol), a dihydro derivative of cholesterol, is a significant sterol in biomedical research. Its primary research value lies in its established role as a critical biochemical marker for the diagnosis and therapeutic monitoring of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disease . In CTX, a deficiency in the sterol 27-hydroxylase (CYP27A1) enzyme leads to the pathological accumulation of this compound and cholesterol in various tissues, including the brain, tendons, and lungs, which is associated with progressive neurological dysfunction, cataracts, and tendon xanthomas . The proposed mechanism involves this compound integrating into the plasma membrane, where it may replace cholesterol, potentially altering membrane fluidity and disrupting calcium channel function, ultimately leading to cell death . Beyond its direct role in CTX pathology, this compound also serves as a valuable marker for studying cholesterol absorption. The this compound-to-cholesterol ratio in serum is used to phenotype individuals as either high cholesterol absorbers or high synthesizers, which can help predict response to lipid-lowering therapies like statins . This high-purity solid this compound reagent is provided for research applications such as analytical method development, use as a reference standard in chromatography (e.g., HPLC, GC, GC-MS) , and investigations into sterol-related metabolic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O B8816890 Cholestanol

Properties

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3

InChI Key

QYIXCDOBOSTCEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Cholestanol Biosynthesis and Metabolic Pathways

Delineation of Cholestanol Biosynthetic Routes

The biosynthesis of this compound from cholesterol is not a direct, single-step process but rather occurs through distinct metabolic pathways. Two primary routes have been identified: a "direct" or "classic" pathway originating from cholesterol and a more recently elucidated pathway dependent on the intermediate 7α-hydroxy-4-cholesten-3-one.

Cholesterol-Dependent Pathway: Enzymatic Steps and Intermediates

The classical pathway for this compound biosynthesis involves the conversion of cholesterol through a series of enzymatic reactions primarily occurring in the liver. drturumin.com This pathway is considered the major contributor to endogenous this compound production under normal physiological conditions.

The key steps in this pathway are:

Cholesterol to 4-Cholesten-3-one (B1668897): The initial step involves the conversion of cholesterol to 4-cholesten-3-one. This reaction is catalyzed by enzymes with 3β-hydroxy-Δ5-steroid dehydrogenase (3β-HSD) activity, which first oxidize the 3β-hydroxyl group of cholesterol to a 3-keto group, forming 5-cholesten-3-one, and then isomerize the double bond from the Δ5 to the Δ4 position. mdpi.comencyclopedia.pub

4-Cholesten-3-one to 5α-Cholestan-3-one: The intermediate 4-cholesten-3-one is then reduced to 5α-cholestan-3-one.

5α-Cholestan-3-one to this compound: Finally, 5α-cholestan-3-one is converted to 5α-cholestan-3β-ol, which is this compound. drturumin.com

This "direct" pathway is a significant source of the body's this compound. drturumin.com

7-Hydroxy-4-Cholesten-3-one-Dependent Pathway: Novel Insights and Contributions

A second, distinct pathway for this compound formation has been identified, which involves 7α-hydroxylated intermediates. jci.orgresearchgate.netnih.gov This pathway is particularly significant in the context of CTX, where its activity is accelerated. jci.orgresearchgate.netnih.gov Under normal conditions, this route is estimated to account for up to 30% of the this compound synthesized from cholesterol. jci.orgresearchgate.net

The proposed steps in this pathway include:

Cholesterol to 7α-Hydroxycholesterol: Cholesterol is first hydroxylated to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). drturumin.comki.se

7α-Hydroxycholesterol to 7α-Hydroxy-4-cholesten-3-one: This intermediate is then converted to 7α-hydroxy-4-cholesten-3-one. drturumin.commedchemexpress.com

Conversion to this compound Precursors: 7α-hydroxy-4-cholesten-3-one can then be metabolized to cholesta-4,6-dien-3-one (B116434) and subsequently to 4-cholesten-3-one, which then enters the final steps of the classical pathway to form this compound. drturumin.comnih.gov

Studies have shown that in patients with CTX, there is an increased production of this compound that can be attributed to the enhanced hepatic formation of 4-cholesten-3-one. osti.gov The accumulation of 7α-hydroxylated bile acid intermediates in the liver of CTX patients may lead to an accelerated synthesis of this compound through this pathway. researchgate.net

Enzymatic Regulation of this compound Synthesis and Interconversion

The levels of this compound in the body are tightly regulated by a series of enzymes that are also key players in cholesterol and bile acid metabolism. Deficiencies or alterations in the activity of these enzymes can lead to the accumulation of this compound, as seen in CTX.

Role of Sterol 27-Hydroxylase (CYP27A1) in this compound Biogenesis and Homeostasis

Sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a mitochondrial cytochrome P450 enzyme crucial for bile acid synthesis and cholesterol homeostasis. ahajournals.orgmdpi.commedlineplus.govwikipedia.org A deficiency in CYP27A1 is the underlying cause of CTX, leading to the accumulation of both cholesterol and this compound in various tissues, particularly tendons and the brain. ahajournals.orgjasem.com.tr

CYP27A1 catalyzes the oxidation of the sterol side chain, converting cholesterol into more polar metabolites like 27-hydroxycholesterol (B1664032) and 3β-hydroxy-5-cholestenoic acid, which can be more easily removed from cells and transported to the liver for conversion into bile acids. ahajournals.orgbiorxiv.org This enzyme also acts on this compound, hydroxylating it at a rate similar to that of cholesterol. ki.se Therefore, a lack of CYP27A1 function impairs the breakdown and elimination of this compound, contributing to its accumulation in CTX. ki.seahajournals.org Cholestenone, a precursor to this compound, is a highly efficient substrate for CYP27A1. ki.se

Contribution of Cytochrome P450 46A1 (CYP46A1) to this compound Metabolism

Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a brain-specific enzyme that plays a critical role in cholesterol turnover in the central nervous system. wikipedia.orgontosight.ai It converts cholesterol to 24S-hydroxycholesterol, a more polar molecule that can cross the blood-brain barrier for subsequent degradation in the liver. plos.orgpnas.org

Research indicates that CYP46A1 is also involved in the metabolism of this compound in the brain. researchgate.netresearchgate.net Both cholesterol and this compound are substrates for this enzyme. researchgate.netuniprot.org Studies using knockout mice have demonstrated that CYP46A1 plays a significant role in the removal of this compound from the brain. researchgate.netresearchgate.net In the absence of CYP27A1, a deficiency in CYP46A1 can exacerbate the accumulation of this compound, particularly in the cerebellum. researchgate.netresearchgate.net

Investigation of Δ5-3β-Hydroxysteroid Dehydrogenase Activity in this compound Formation

The enzyme 3β-hydroxy-Δ5-steroid dehydrogenase (HSD3B) is a key player in the initial steps of the classical this compound biosynthesis pathway. mdpi.com It catalyzes the conversion of Δ5-steroids to Δ4-ketosteroids, a crucial step in the formation of 4-cholesten-3-one from cholesterol. nih.gov This bifunctional enzyme first oxidizes the 3β-hydroxyl group and then isomerizes the Δ5 double bond. mdpi.comencyclopedia.pub

While HSD3B7 is known to act on 7α-hydroxylated sterols in the bile acid synthesis pathway, another isoform, HSD3B1, which is highly expressed in the placenta, has been shown to have activity towards side-chain oxysterols that lack a 7α-hydroxy group. biorxiv.orgroyalsocietypublishing.org Although research has not found changes in the activity of liver microsomal Δ5-3β-hydroxysteroid dehydrogenase after feeding rabbits with this compound or cholesterol, the role of different HSD3B isoforms in various tissues continues to be an area of investigation for understanding the nuances of this compound formation. researchgate.net

Impact of this compound on Hydroxymethylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase) Activity

This compound, a saturated derivative of cholesterol, plays a role in the intricate feedback regulation of cholesterol biosynthesis, primarily through its influence on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and other isoprenoids. wikipedia.orgdovepress.com The activity of this enzyme is tightly controlled to maintain cellular cholesterol homeostasis. numberanalytics.comnih.gov

Elevated levels of sterols, including cholesterol and its oxidized derivatives (oxysterols), suppress HMG-CoA reductase activity. nih.govresearchgate.net This feedback inhibition occurs through multiple mechanisms, including the accelerated degradation of the HMG-CoA reductase enzyme and the suppression of its gene transcription. nih.govresearchgate.net Specifically, certain sterols can trigger the binding of HMG-CoA reductase to endoplasmic reticulum (ER) membrane proteins called Insig-1 and Insig-2, marking the enzyme for ubiquitination and subsequent degradation. wikipedia.orgnih.gov

Furthermore, the transcription of the HMG-CoA reductase gene is controlled by sterol regulatory element-binding proteins (SREBPs). researchgate.netmdpi.com When cellular sterol levels are high, the transport of SREBPs from the ER to the Golgi is blocked, preventing their activation and subsequent stimulation of gene transcription for enzymes involved in cholesterol synthesis, including HMG-CoA reductase. nih.govresearchgate.net While the direct regulatory effects of this compound itself on HMG-CoA reductase are part of the broader sterol-mediated feedback system, oxysterols, which can be formed from both cholesterol and this compound, are potent regulators. nih.govresearchgate.net Reduced levels of certain oxysterols can lead to an up-regulation of HMG-CoA reductase activity. nih.gov

Tissue-Specific Biosynthesis and Metabolic Fluxes of this compound

The formation and metabolism of this compound exhibit significant differences between tissues, most notably between the liver and the brain.

Hepatic Production and Transformation of this compound

The liver is the primary site for the body's cholesterol production and is central to this compound metabolism. wjgnet.com this compound can be formed in the liver from cholesterol through a pathway involving intermediates such as 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one. nih.gov Research indicates that the 7α-dehydroxylation step in this pathway predominantly occurs in the liver. nih.gov In normal conditions, a pathway involving 7α-hydroxylated intermediates accounts for a minority of this compound synthesis from cholesterol. nih.gov However, in certain pathological conditions like cerebrotendinous xanthomatosis (CTX), where there is a deficiency in the enzyme sterol 27-hydroxylase (CYP27A1), the synthesis of this compound via this pathway is significantly accelerated due to the accumulation of 7α-hydroxylated bile acid intermediates. nih.govnih.gov

The liver is also the main organ for the elimination of sterols from the body, primarily through their conversion to bile acids and secretion into bile. wjgnet.comnih.gov The transformation of cholesterol into bile acids is a major catabolic pathway. elsevier.es Studies have shown that while 4-cholesten-3-one is a precursor for this compound, 7α-hydroxy-4-cholesten-3-one is a precursor for the primary bile acids, cholic acid and chenodeoxycholic acid. osti.gov This highlights a divergence in the metabolic fate of these intermediates within the liver.

Cerebral this compound Formation and Elimination Pathways

The brain's cholesterol metabolism is largely independent from the rest of the body due to the blood-brain barrier, which prevents the uptake of lipoproteins from circulation. oup.com Consequently, the brain relies on its own de novo synthesis of cholesterol. oup.com

This compound formation in the brain occurs through two primary pathways. One pathway, which is dependent on the liver-initiated formation of 7-hydroxy-4-cholesten-3-one, contributes to about 30% of this compound biosynthesis in the brain under normal circumstances. researchgate.net The major pathway for cerebral this compound formation, however, is directly from cholesterol within the brain itself. researchgate.net

The elimination of sterols from the brain is a critical process. Both cholesterol and this compound can be hydroxylated by the brain-specific enzyme cholesterol 24-hydroxylase (CYP46A1) and by sterol 27-hydroxylase (CYP27A1). researchgate.netki.se This hydroxylation increases their polarity, allowing the resulting oxysterols, such as 24S-hydroxycholesterol, to cross the blood-brain barrier into the systemic circulation, where they can be transported to the liver for conversion into bile acids. researchgate.netki.se CYP46A1 plays a significant role in the removal of this compound from the brain. researchgate.net In conditions like CTX, the deficiency of CYP27A1 leads to a preferential accumulation of this compound in the cerebellum. researchgate.net

Metabolic Interplay and Feedback Mechanisms in Sterol Synthesis Networks

The synthesis of sterols, including cholesterol and this compound, is governed by a complex network of feedback mechanisms designed to maintain cellular homeostasis. researchgate.net The central player in this regulatory network is the transcription factor family of SREBPs, particularly SREBP-2, which controls the expression of genes involved in cholesterol synthesis and uptake. mdpi.comchem-soc.si

When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved and activated. researchgate.netmdpi.com The active form then moves to the nucleus and stimulates the transcription of target genes, including HMG-CoA reductase and the low-density lipoprotein (LDL) receptor. researchgate.net Conversely, when sterol levels are high, the transport and activation of SREBP-2 are inhibited, thus downregulating cholesterol synthesis and uptake. nih.gov

This feedback loop is further modulated by various sterol molecules. Cholesterol itself, along with oxysterols (such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol) and lanosterol, can inhibit the activation of SREBPs and also promote the degradation of HMG-CoA reductase. nih.govresearchgate.net Lanosterol, an intermediate in cholesterol synthesis, specifically accelerates the degradation of the reductase enzyme. nih.gov The interplay between these different sterols allows for a finely tuned response to changes in cellular lipid concentrations. For instance, while SREBP-2 is a key activator, the expression of HMG-CoA reductase may also be influenced by other factors, indicating a multi-layered control system. chem-soc.si This intricate network ensures that the production and uptake of sterols are tightly matched to the cell's metabolic needs, preventing both deficiency and excess.

Cellular and Molecular Roles of Cholestanol

Cholestanol Integration into Cellular Membranes and its Biophysical Ramifications

The integration of this compound into cellular membranes has significant consequences for the physical state and function of the lipid bilayer.

This compound's influence on membrane fluidity is a critical aspect of its cellular function. When this compound replaces cholesterol in the plasma membrane, it has been shown to reduce membrane fluidity. nih.gov This is attributed to its saturated sterol structure, which differs from the unsaturated nature of cholesterol. creative-proteomics.com The rigid structure of sterols like cholesterol and this compound allows them to interact with phospholipids (B1166683), modulating the membrane's fluidity. labxchange.org While cholesterol can both increase and decrease fluidity depending on the local lipid composition and temperature, this compound's primary effect appears to be a reduction in fluidity. nih.govlabxchange.org This modulation of fluidity is essential for maintaining the structural integrity of the cell membrane. tutorchase.comnumberanalytics.com Studies on human erythrocytes have shown that, similar to cholesterol, this compound can suppress hemolysis induced by high pressure or hypotonic conditions, indicating its role in stabilizing the membrane. nii.ac.jp

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govwikipedia.org These domains are more ordered and less fluid than the surrounding membrane and serve as platforms for signal transduction and protein trafficking. tutorchase.comnih.govfrontiersin.org Cholesterol is a key component in the formation and stability of these rafts, acting as a dynamic "glue". nih.govwikipedia.org Given its structural similarity to cholesterol, this compound can also participate in the organization of lipid rafts. nih.gov The interaction of sterols with sphingolipids is a driving force for the formation of these ordered domains. nih.govacs.org The presence of this compound within these rafts can influence their physical properties and, consequently, their functional dynamics, affecting the signaling processes that are compartmentalized within them. nih.govfrontiersin.org

Modulation of Membrane Fluidity and Structural Integrity by this compound

This compound as a Signaling Molecule and its Engagement in Cell Regulatory Processes

Beyond its structural role in membranes, this compound is implicated in cellular signaling and regulatory pathways.

Recent research has revealed that cholesterol can directly interact with proteins, including scaffold proteins containing PDZ domains. nih.goveurekalert.org These interactions are crucial for modulating cell signaling and organizing protein networks. nih.gov PDZ domains are modular protein interaction domains that play a significant role in assembling signaling complexes. ias.ac.inresearchgate.net While direct binding studies specifically for this compound with a wide range of PDZ domain proteins are less common, the principle that sterols can bind to these scaffold proteins suggests a potential mechanism for this compound's involvement in signaling. nih.gov For instance, photoreactive this compound analogues have been used to identify binding partners, including proteins involved in cellular signaling and transport like caveolin-1 (B1176169). researchgate.net These interactions can bridge the membrane and juxta-membrane signaling complexes, influencing their activity. nih.govresearchgate.net

Cholesterol is known to be essential for cell proliferation and embryonic development. plos.org Alterations in sterol metabolism, including the levels of this compound, can impact these processes. Studies have shown that cholesterol metabolites can affect the viability of both tumor and non-tumor cells. mdpi.com For example, this compound has been observed to reduce the viability of colon cancer cells (Caco-2) and non-tumor colon cells (CCD-18Co) at certain concentrations. mdpi.com Furthermore, research on the effects of proximal gut resection on cholesterol absorption has suggested a link between this compound levels, cholesterol synthesis, and crypt cell proliferation. tandfonline.comtandfonline.com These findings point towards the influence of this compound on cell proliferation through its role in sterol-mediated pathways.

Specific Interactions of this compound with PDZ Domain-Containing Scaffold Proteins

Comparative Analysis of this compound and Cholesterol Cellular Functions

While both are sterols, the functional differences between this compound and cholesterol are significant due to their structural variance.

FeatureThis compoundCholesterol
Structure Saturated steroid nucleus creative-proteomics.comUnsaturated steroid nucleus with a double bond in ring B creative-proteomics.comnii.ac.jp
Membrane Fluidity Primarily reduces membrane fluidity nih.govHas a dual effect, can increase or decrease fluidity depending on conditions labxchange.orgnih.gov
Lipid Raft Interaction Participates in lipid raft formation nih.govA key organizer of lipid rafts nih.govwikipedia.orgnih.gov
Interaction with Proteins Can interact with proteins like caveolin-1 researchgate.netBinds to PDZ domain-containing scaffold proteins to modulate signaling nih.gov
Cell Proliferation Can reduce cell viability at certain concentrations mdpi.comEssential for cell proliferation plos.org

The lack of a double bond in this compound's B-ring makes all its six-membered rings adopt a more stable chair conformation compared to cholesterol. nii.ac.jp This subtle structural difference leads to distinct biophysical behaviors in membranes. For instance, while both sterols can stabilize erythrocyte membranes, their interactions with different phospholipids can vary. nii.ac.jp In terms of signaling, cholesterol's ability to directly bind to and modulate the function of PDZ domain-containing scaffold proteins is a well-documented mechanism for its role in signal transduction. nih.govresearchgate.net While this compound can also interact with cellular proteins, the specific functional consequences of these interactions are an area of ongoing research. researchgate.net The accumulation of this compound, as seen in conditions like cerebrotendinous xanthomatosis, is associated with pathological consequences, highlighting the critical importance of the cholesterol-to-cholestanol ratio for normal cellular function. nih.gov

Protein Cholesterylation and this compound's Potential in Covalent Modifications

Protein cholesterylation is a rare and highly specific type of post-translational modification (PTM) involving the covalent attachment of a sterol molecule to a protein. portlandpress.com This modification is a hallmark of the Hedgehog (Hh) family of signaling proteins, which are crucial for embryonic development. portlandpress.comnih.gov The process is also known to occur on Smoothened (SMO), a G-protein coupled receptor that acts as a key transducer in the Hh signaling pathway. jst.go.jp Given the structural similarity between cholesterol and its saturated analog, this compound, the potential for this compound to participate in this covalent modification is a subject of scientific interest.

The canonical example of this PTM is the autocatalytic processing of the Hh precursor protein. caltech.edu The precursor consists of an N-terminal signaling domain (HhN) and a C-terminal autoprocessing domain (HhC). nih.gov The HhC domain catalyzes a unique reaction: it cleaves the peptide bond and facilitates an intermolecular transesterification, where the 3β-hydroxyl group of a cholesterol molecule acts as a nucleophile. nih.govjci.org This results in the formation of a stable ester bond between the C-terminal glycine (B1666218) of the HhN domain and cholesterol. jst.go.jpjci.org This covalent lipid modification is essential for the protein's proper secretion, membrane anchoring, and ability to form the signaling gradients required for tissue patterning. portlandpress.compnas.org

A second, more recently discovered instance of cholesterylation involves the SMO protein. Unlike Hh proteins, SMO is covalently modified with cholesterol on an aspartic acid residue within its cysteine-rich domain (CRD), also forming an ester linkage. jst.go.jpfrontiersin.org This modification on SMO is promoted by the Hh ligand and is important for the protein's proper localization to the primary cilia and its subsequent function in signal transduction. jst.go.jp

The potential for this compound to substitute for cholesterol in these covalent modifications hinges on the substrate specificity of the catalytic domains involved. For the Hedgehog protein, the HhC autoprocessing domain has been shown to exhibit a degree of tolerance for sterols with structural variations, particularly in the side chain. researchgate.netrsc.org However, research into sterols with altered ring structures indicates that the process is not indiscriminate. Studies using sterol analogs have shown that the geometry of the A-ring is important for reactivity. rsc.org Furthermore, the use of coprostanol, a saturated stanol, resulted in only marginal reactivity, suggesting that the unsaturated double bond between carbons 5 and 6 in cholesterol's B-ring is a critical feature for efficient recognition and catalysis by the HhC domain. rsc.org This strongly implies that this compound, which also lacks this double bond, would be a poor substrate for Hh protein processing.

In the case of the Smoothened protein, the evidence is more direct. Research has demonstrated a high degree of specificity for cholesterol. In vitro binding assays using the purified ectodomain of SMO showed that while cholesterol could compete for binding, its saturated analog, this compound, was inactive. This lack of binding translates to a functional deficit; in cell-based assays, cholesterol supplementation can activate Hh signaling, whereas this compound cannot. Furthermore, in cells depleted of sterols, signaling activity can be rescued by adding back cholesterol, but not by adding this compound. This indicates that the SMO cysteine-rich domain is highly specific for cholesterol, and this compound cannot functionally replace it, either in binding or in covalent modification, to activate the signaling pathway.

Data Tables

Table 1: Characteristics of Covalent Sterol Modification in Hedgehog Signaling Proteins

ProteinSite of ModificationTypical Attached SterolLinkage TypeKey Function of Modification
Hedgehog (Hh) Proteins C-terminal Glycine of N-terminal domainCholesterolO-EsterAnchoring to membranes, secretion, gradient formation portlandpress.compnas.org
Smoothened (SMO) Aspartic Acid in Cysteine-Rich Domain (CRD)CholesterolO-EsterProper localization to cilia, signal transduction jst.go.jp

Table 2: Comparative Activity of Cholesterol vs. This compound in the Hedgehog Pathway

SterolTarget ProteinObserved Activity / BindingFinding
Cholesterol Smoothened (SMO)Binds to SMO ectodomain and activates Hh signaling. Serves as the endogenous ligand and covalent modifier necessary for SMO activation. nih.gov
This compound Smoothened (SMO)Inactive; does not bind to SMO ectodomain or activate Hh signaling. The saturated ring structure prevents effective binding and activation, highlighting the specificity of SMO for cholesterol.
Cholesterol Hedgehog (Hh) PrecursorActs as the natural substrate for the HhC domain's autoprocessing reaction. nih.govEfficiently undergoes covalent attachment, which is critical for Hh protein maturation and function. caltech.edu
This compound Hedgehog (Hh) PrecursorInferred to be a very poor substrate.Related saturated stanols show marginal reactivity, suggesting the C5-C6 double bond is important for efficient processing. rsc.org

Dysregulation of Cholestanol Homeostasis in Metabolic Contexts

Mechanisms Underlying Pathological Cholestanol Accumulation

Consequences of Sterol 27-Hydroxylase (CYP27A1) Deficiency on this compound Levels

A deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), caused by mutations in the CYP27A1 gene, is the primary defect in cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. nih.govwikipedia.orgmdpi.com This enzyme plays a crucial role in the alternative pathway of bile acid synthesis, where it hydroxylates various sterol intermediates, including cholesterol and this compound. nih.govahajournals.org

The impairment of CYP27A1 activity leads to a significant reduction in the synthesis of chenodeoxycholic acid (CDCA), a primary bile acid. nih.govelsevier.es This reduction has two major consequences that directly contribute to elevated this compound levels:

Loss of Feedback Inhibition: CDCA normally exerts negative feedback on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. frontiersin.org In CYP27A1 deficiency, the reduced CDCA levels lead to the upregulation of CYP7A1. jst.go.jp

Accumulation of Precursors: The upregulation of CYP7A1 results in the increased production of 7α-hydroxy-4-cholesten-3-one, an intermediate in the bile acid synthesis pathway. nih.govwikipedia.org This intermediate becomes a key precursor for the synthesis of this compound. wikipedia.orgjst.go.jp

The combination of these effects leads to a significant overproduction and subsequent accumulation of this compound in various tissues, most notably the brain, tendons, and lenses. nih.govmdpi.comelsevier.es Plasma this compound levels in individuals with CTX can be 5 to 10 times higher than normal. learnyourlipids.com Studies in cyp27a1 knockout mice have demonstrated a significant increase in this compound levels in the plasma, tendons, and brain, further confirming the direct link between CYP27A1 deficiency and this compound accumulation. nih.govnih.gov

Table 1: Impact of CYP27A1 Deficiency on this compound Levels

Tissue/FluidObservation in CTX PatientsFold Increase (Compared to Normal)
Plasma/SerumMarkedly elevated levels. elsevier.eslearnyourlipids.com5-10 times. learnyourlipids.com
TendonsSignificant accumulation, leading to xanthomas. nih.govmdpi.comThis compound to cholesterol ratio is higher than in circulation. ahajournals.org
BrainAccumulation in brain tissue, particularly the cerebellum. nih.govjst.go.jpUp to 12-fold increase observed in cyp27a1-deficient mice. nih.govnih.gov
Cerebrospinal FluidIncreased levels of this compound. nih.gov-

Acceleration of Alternative this compound Biosynthetic Pathways in Dysmetabolic States

In dysmetabolic states, particularly those characterized by insulin (B600854) resistance and obesity, alterations in cholesterol metabolism can lead to an acceleration of alternative pathways for this compound biosynthesis. While the primary route of this compound formation is through the reduction of cholesterol, other pathways can become more prominent under pathological conditions.

The key intermediate, 7α-hydroxy-4-cholesten-3-one, which is overproduced in CYP27A1 deficiency, serves as a major substrate for an alternative this compound synthesis pathway. jst.go.jp In dysmetabolic states, even without a primary genetic defect in CYP27A1, there can be a relative increase in the activity of the pathway leading to this intermediate. This can be driven by factors such as altered liver X receptor (LXR) signaling, which regulates cholesterol homeostasis and bile acid synthesis. spandidos-publications.com

Furthermore, conditions of metabolic stress can influence the activity of reductases and other enzymes involved in sterol metabolism, potentially favoring the conversion of cholesterol and its intermediates to this compound. Isotope kinetic studies have shown that in CTX, daily this compound synthesis rates are two to five times greater than in healthy individuals, highlighting the significant contribution of these biosynthetic pathways to its accumulation. nih.gov

Alterations in this compound Uptake and Efflux Mechanisms in Tissues

The net accumulation of this compound in tissues is a balance between its uptake, synthesis, and efflux. Alterations in the proteins that transport sterols across cell membranes can therefore significantly impact this compound homeostasis.

Uptake: The mechanisms governing this compound uptake into cells are not as well-defined as those for cholesterol. However, it is understood that sterols can enter cells via passive diffusion and potentially through protein-facilitated transport.

Efflux: The efflux of sterols from cells is a critical process for preventing their toxic accumulation. Several ATP-binding cassette (ABC) transporters are involved in cholesterol and sterol efflux. spandidos-publications.com

ABCA1 and ABCG1: These transporters are key players in reverse cholesterol transport, mediating the efflux of cholesterol to apolipoprotein A-I and high-density lipoprotein (HDL), respectively. spandidos-publications.commdpi.com While their specific role in this compound efflux is an area of ongoing research, it is plausible that they also contribute to its removal from peripheral tissues.

ABCG5 and ABCG8: These transporters are highly expressed in the intestine and liver and are crucial for limiting the absorption of dietary sterols, including plant sterols and this compound, and for promoting their excretion into the bile. elsevier.es

Studies using human macrophages have shown that while both cholesterol and this compound are substrates for CYP27A1, which facilitates their efflux, this compound appears to have a slower efflux rate from these cells compared to cholesterol. ahajournals.org This suggests that even with functional efflux mechanisms, a selective retention of this compound may occur in certain cell types, contributing to its accumulation over time. This differential handling could be due to variations in the efficiency of transport proteins or differences in how this compound is esterified and stored within the cell compared to cholesterol. ahajournals.org

This compound in Inherited Sterol Storage Disorders: Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is the most well-characterized inherited sterol storage disorder where this compound accumulation is a central pathological feature. wikipedia.orgmdpi.comlearnyourlipids.com

Abnormalities in Bile Acid Synthesis and their Direct Link to this compound Accumulation in CTX

As previously mentioned, CTX is caused by a deficiency of the enzyme sterol 27-hydroxylase (CYP27A1). nih.govwikipedia.orgmdpi.com This enzymatic block disrupts the alternative pathway of bile acid synthesis, leading to a profound deficiency of chenodeoxycholic acid (CDCA). elsevier.esnih.gov

The lack of CDCA production is the primary driver of this compound accumulation through a cascade of events:

Loss of Negative Feedback: The low levels of CDCA remove the normal feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the enzyme that initiates bile acid synthesis. frontiersin.org

Upregulation of the Classic Pathway: The disinhibition of CYP7A1 leads to a significant increase in its activity. frontiersin.orgjst.go.jp

Increased Precursor Formation: This hyperactivity results in the overproduction of the bile acid intermediate 7α-hydroxy-4-cholesten-3-one. nih.govwikipedia.orgnih.gov

Shunting to this compound Synthesis: Since the downstream conversion of this intermediate to CDCA is blocked by the CYP27A1 deficiency, it is shunted into an alternative metabolic route that leads to the formation of this compound. wikipedia.orgnih.gov

This direct link is supported by sterol balance and isotope kinetic studies which have demonstrated subnormal bile acid formation alongside hyperactive neutral sterol synthesis in CTX subjects. nih.gov The administration of CDCA as a therapy for CTX works by restoring the negative feedback on CYP7A1, thereby reducing the production of the this compound precursor and lowering plasma and tissue this compound levels. nih.gov

Biochemical Significance of 7α-Hydroxy-4-Cholesten-3-one in CTX Pathophysiology

The bile acid intermediate 7α-hydroxy-4-cholesten-3-one has emerged as a molecule of significant biochemical importance in the pathophysiology of CTX. Its levels are highly elevated in the serum of untreated CTX patients. nih.govnih.gov

The significance of this intermediate extends beyond being a mere precursor to this compound:

Blood-Brain Barrier Penetration: A key question in the neurology of CTX is how this compound, which has limited ability to cross the blood-brain barrier (BBB), accumulates in the brain. nih.govmdpi.com Research suggests that 7α-hydroxy-4-cholesten-3-one can cross the BBB more readily than this compound itself. nih.govfrontiersin.orgnih.gov Once in the central nervous system, it can be converted into this compound by various brain cells, including neurons, astrocytes, and microglia. nih.govfrontiersin.org Experimental studies in mice have shown that injecting labeled 7α-hydroxy-4-cholesten-3-one leads to the formation of labeled this compound in the brain, supporting this hypothesis. nih.govnih.gov

Diagnostic Marker: The marked elevation of 7α-hydroxy-4-cholesten-3-one in the plasma of CTX patients makes it a highly sensitive and specific biomarker for the disease. nih.gov Its quantification can be used for diagnosis and for monitoring the effectiveness of treatment with CDCA. nih.gov

Table 2: Role of 7α-Hydroxy-4-Cholesten-3-one in CTX

FeatureSignificance in CTX Pathophysiology
Plasma Levels Highly elevated in untreated patients. nih.govnih.gov
Function Serves as a primary precursor for this compound synthesis. wikipedia.orgnih.gov
Blood-Brain Barrier Can cross the BBB and is converted to this compound within the brain. nih.govfrontiersin.orgnih.gov
Clinical Utility A sensitive and specific biomarker for diagnosis and treatment monitoring. nih.gov

Brain-Specific this compound Production and Clearance in CTX Models

Cerebrotendinous Xanthomatosis (CTX) is a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. mdpi.comresearchgate.net This enzyme deficiency disrupts the alternative pathway of bile acid synthesis, leading to a significant accumulation of this compound in various tissues, most notably the brain and tendons. mdpi.comresearchgate.netnih.gov

In the context of CTX, a key mechanism for this compound accumulation in the central nervous system (CNS) involves the bile acid precursor 7α-hydroxy-4-cholesten-3-one. mdpi.comresearchgate.net Produced primarily in the liver, this precursor is unable to be further metabolized in the absence of functional CYP27A1 and is subsequently released into systemic circulation. researchgate.net Research on CTX animal models has demonstrated that 7α-hydroxy-4-cholesten-3-one can cross the blood-brain barrier. researchgate.netnih.gov Once in the brain, it is converted into this compound, contributing to its cerebral accumulation. researchgate.netnih.gov Under normal physiological conditions, this pathway accounts for approximately 30% of the brain's this compound biosynthesis, with the majority being formed from locally synthesized cholesterol. researchgate.net

Interestingly, there are notable differences between human CTX patients and mouse models of the disease. While patients accumulate both this compound and cholesterol, leading to the formation of xanthomas, Cyp27a1 knockout mice primarily show an increase in this compound without the parallel cholesterol accumulation and xanthoma formation. nih.govisciii.es In untreated cyp27a1-deficient mice, this compound accumulation can be significant, with studies showing a 12-fold increase in the brain. nih.gov In human CTX patients, this compound can constitute up to 30% of the total sterols in the cerebellum. nih.gov The reasons for these species-specific differences in pathology are not yet fully understood. isciii.es

Table 1: this compound Accumulation in CTX

Tissue Fold Increase/Percentage of Total Sterols Species Reference
Brain 12-fold increase Mouse (cyp27a1-/-) nih.gov
Cerebellum Up to 30% of total sterols Human nih.gov
Tendons 6-fold increase Mouse (cyp27a1-/-) nih.gov
Plasma 2.5-fold increase Mouse (cyp27a1-/-) nih.gov

This compound Dysregulation in Neurodegenerative Processes

The dysregulation of cholesterol homeostasis in the brain is increasingly recognized as a contributing factor to the pathogenesis of several chronic neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). nih.govnih.govresearchgate.net While much of the research has centered on cholesterol, the role of other sterols, including this compound, is an area of growing interest.

Brain Sterol Dyshomeostasis and its Association with this compound Aberrations

The brain maintains a delicate balance of sterol synthesis, transport, and clearance, which is essential for normal neuronal function. nih.govexplorationpub.com This intricate system is largely independent of peripheral cholesterol metabolism due to the blood-brain barrier. nih.govnih.gov Disruptions in this homeostasis, termed brain sterol dyshomeostasis, have been observed in various neurodegenerative conditions. nih.govnih.govembopress.org

In AD, for example, alterations in cholesterol metabolism are well-documented, with evidence suggesting that imbalances can influence the processing of amyloid precursor protein (APP) and the formation of β-amyloid plaques. medicalnewstoday.commdpi.com Similarly, in HD, the cholesterol biosynthetic pathway is significantly altered. nih.gov While direct links between this compound and the primary pathology of these diseases are less established than for cholesterol, the general dysregulation of sterol metabolism provides a basis for its potential involvement. researchgate.net For instance, in Niemann-Pick type C (NPC) disease, another neurodegenerative lipid storage disorder, mutations in genes involved in intracellular cholesterol trafficking lead to the accumulation of both cholesterol and other sterols. nih.gov The accumulation of this compound, though a secondary feature compared to its role in CTX, highlights how broader disruptions in sterol management can impact the nervous system.

Emerging Roles of this compound Metabolism in Cancer Pathogenesis

The connection between cholesterol metabolism and cancer has gained significant attention, with numerous studies demonstrating that cancer cells often exhibit altered cholesterol homeostasis to support their rapid proliferation and survival. unil.chscilit.comnih.govnih.gov While the focus has largely been on cholesterol, the potential involvement of its metabolites, such as this compound, is an emerging area of investigation.

Crosstalk Between this compound and Cholesterol Metabolism in Oncogenic Pathways

Cancer cells often reprogram their metabolic pathways, including those for cholesterol synthesis and uptake, to meet the high demand for lipids for membrane biogenesis and signaling. nih.govnih.gov Oncogenic signaling pathways can stimulate cholesterol production and uptake. nih.gov For example, the PI3K/Akt/mTORC1 pathway can inhibit the cholesterol transporter ABCA1, leading to intracellular cholesterol retention which can promote tumor development. researchgate.net

While direct evidence for the role of this compound in cancer is still limited, the intimate metabolic relationship between cholesterol and this compound suggests a potential for crosstalk. The pathways that regulate cholesterol levels, such as the sterol regulatory element-binding protein (SREBP) pathway, are often dysregulated in cancer. nih.govresearchgate.net Since this compound is derived from cholesterol, any alterations in cholesterol synthesis and metabolism could theoretically impact this compound levels within cancer cells. Furthermore, some cholesterol metabolites, like the oxysterol 27-hydroxycholesterol (B1664032) (27HC), have been shown to act as estrogen receptor agonists and stimulate breast cancer growth and metastasis. aacrjournals.org This highlights how cholesterol derivatives can have direct roles in oncogenesis, opening the possibility that this compound could also have as-yet-undiscovered functions in the tumor microenvironment.

This compound Profiles in Other Metabolic Disorders (e.g., Sitosterolemia, Liver Diseases)

Elevated this compound levels are not exclusive to CTX and can be a feature of other metabolic disorders, serving as a useful diagnostic marker.

Sitosterolemia: This rare autosomal recessive disorder is caused by mutations in the ABCG5 or ABCG8 genes, which encode transporters that limit the intestinal absorption and promote biliary excretion of plant sterols (phytosterols). amegroups.orgendocrine-abstracts.orgnih.gov The defect leads to a massive accumulation of plant sterols, such as sitosterol (B1666911) and campesterol (B1663852), in the blood and tissues. amegroups.orgmedscape.com In sitosterolemia, this compound levels are also markedly elevated. amegroups.org This is in contrast to familial hypercholesterolemia, where this compound levels are typically normal or only slightly increased, making plasma this compound a key biomarker for differential diagnosis. isciii.es

Table 2: Sterol Profiles in Sitosterolemia

Sterol Typical Level in Sitosterolemia Normal Range Reference
Sitosterol 13.64–231.69 µmol/L 1.00–15.00 µmol/L amegroups.org
Campesterol 20.35–170.20 µmol/L 0.01–10.00 µmol/L amegroups.org
This compound 5.53–82.52 µmol/L 0.01–10 µmol/L amegroups.org

Liver Diseases: The liver is the central organ for cholesterol and bile acid metabolism. redcliffelabs.comnih.gov In chronic cholestatic liver diseases, such as primary biliary cirrhosis (PBC), the impaired bile flow leads to the retention of bile components, including cholesterol and its metabolites. nih.gov Consequently, serum this compound levels can be markedly increased in these conditions. nih.govnih.gov In patients with chronic end-stage liver disease, both liver and serum levels of this compound are significantly elevated, a finding that is quite specific for this compound compared to other non-cholesterol sterols. nih.gov Therefore, measuring serum non-cholesterol sterols, including this compound, can provide a more comprehensive assessment of cholesterol metabolism in the context of liver disease and transplantation. nih.gov


Advanced Analytical Methodologies for Cholestanol Research

Chromatographic Techniques for Cholestanol Quantification and Separation

Chromatography is the cornerstone of this compound analysis, enabling its separation from a complex matrix of other lipids and sterols. Gas and liquid chromatography are the two principal approaches employed.

Gas Chromatography (GC) and Capillary GC with Various Detectors

Gas chromatography (GC) is a widely used and robust technique for the analysis of sterols, including this compound. mdpi.com It offers high resolution and sensitivity, particularly when coupled with flame ionization detection (FID) or mass spectrometry. mdpi.comnih.gov For GC analysis, sterols are typically derivatized to increase their volatility and thermal stability. restek.comresearchgate.net A common derivatization process involves converting the sterols into trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Capillary columns, such as those with a 5% phenylmethylsilicone stationary phase, are frequently used to achieve excellent separation of various sterols. nih.gov The choice of injection mode can also impact the performance of the analysis. On-column injection has been shown to provide better reproducibility with relative standard deviation (R.S.D.) values between 3% and 6%, compared to solvent venting which shows R.S.D. values of 5% to 7%. nih.gov

The official AOAC method 994.10 specifies the use of GC-FID for the analysis of cholesterol in foods, a technique also applicable to this compound after saponification and derivatization. mdpi.com The use of an internal standard, such as 5α-cholestane, is common practice to ensure accurate quantification. nih.govresearchgate.net

Key GC Detectors for this compound Analysis:

Flame Ionization Detector (FID): A sensitive and reliable detector for quantifying organic compounds. tamilnadutesthouse.comnih.gov It is widely used for routine analysis of this compound. mdpi.comnih.gov

Mass Spectrometry (MS): Provides definitive identification and quantification, which will be discussed in more detail in section 5.2.

A comparison of GC methods for sterol analysis is presented in the table below.

Parameter GC-FID without Derivatization GC-FID with Derivatization Capillary GC (On-Column)
Principle Separation of underivatized sterols based on volatility.Separation of more volatile TMS-ether derivatives. researchgate.netDirect injection onto the column for high-resolution separation. nih.gov
Sample Prep Saponification and extraction. scirp.orgSaponification, extraction, and derivatization. nih.govSaponification, extraction, and sometimes derivatization. nih.gov
Common Column Dimethylpolysiloxane. scirp.orgHP-5, Rxi-5ms. nih.govrestek.comFused-silica with 5% phenylmethylsilicone. nih.gov
Reproducibility Good.Excellent, with R.S.D. of 1.5-1.9%. researchgate.netExcellent, with R.S.D. of 3-6%. nih.gov
Key Advantage Simpler and quicker sample preparation. researchgate.netPrevents co-elution with compounds like α-tocopherol. researchgate.netHigh sensitivity and resolution. nih.gov
Internal Standard 5α-cholestane. nih.govrestek.com5α-cholestane. nih.govNot specified, but typically used.

High-Performance Liquid Chromatography (HPLC) with Enhanced Detection Capabilities

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, with the primary advantage of operating at lower temperatures, which prevents the potential degradation of cholesterol and other sterols. nih.gov This technique is particularly useful for analyzing complex biological samples. nih.gov

Reversed-phase HPLC is the most common mode used for sterol analysis. nih.gov A variety of column chemistries, including C18 and C30, are employed to achieve the desired separation. rsc.orgresearchgate.net The mobile phase composition is a critical factor in achieving good resolution. animbiosci.org Typical mobile phases consist of mixtures of acetonitrile, isopropanol, and methanol. nih.govanimbiosci.org

While early HPLC methods for cholesterol and this compound were limited by the weak UV absorbance of these compounds, advancements in detector technology have significantly enhanced the capabilities of this technique. nih.gov

Enhanced HPLC Detectors for this compound Analysis:

UV/Vis and Diode Array Detectors (DAD): While cholesterol and this compound have poor absorbance at low wavelengths, these detectors can be used, especially with reversed-phase HPLC which helps to overcome some of the limitations. nih.govnih.gov

Electrochemical Detection (ECD): A sensitive method that has been developed for this compound, offering a detection limit of 0.23 µM. researchgate.net

Charged Aerosol Detector (CAD): A mass-based detector that is well-suited for nonvolatile analytes like lipids. lcms.cz It provides a sensitive and precise measure of the analyte, with a response proportional to its mass. lcms.czresearchgate.net UHPLC coupled with CAD is a powerful technique for the analysis of lipid nanoparticle components, including cholesterol. sigmaaldrich.com

The following table summarizes the performance of different HPLC detection methods for sterol analysis.

Detector Principle Limit of Detection (LOD) Key Advantages
UV/Vis or DAD Measures absorbance of light. nih.gov3 µg/mL (HPLC), 0.7 µg/mL (UHPLC). researchgate.netWidely available, cost-effective. nih.gov
Electrochemical (ECD) Measures current from redox reactions. researchgate.net0.23 µM (1.2 pmol) for this compound. researchgate.netHigh sensitivity without derivatization. researchgate.net
Charged Aerosol (CAD) Measures charge of aerosolized particles. lcms.cz<10 ng on column. lcms.czUniversal detection for non-volatile analytes, high sensitivity. lcms.czresearchgate.net

Mass Spectrometry (MS) Approaches for Specific this compound Detection

Mass spectrometry provides unparalleled specificity and sensitivity for the identification and quantification of this compound, making it the gold standard for sterol analysis, especially in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful and widely accepted method for the comprehensive analysis of sterols. mdpi.com This technique combines the excellent separation capabilities of GC with the definitive identification provided by MS. frontiersin.org It is considered more reliable, sensitive, and accurate than many other methods. mdpi.com

In GC-MS analysis, after separation on the GC column, the eluted compounds are ionized and their mass-to-charge ratios are measured. frontiersin.org This allows for the precise identification of this compound and its differentiation from other sterols, even those with very similar retention times. mdpi.com Selective ion monitoring (SIM) is a commonly used technique to enhance sensitivity and selectivity, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. mdpi.com A method using GC-MS with SIM has been developed for the simultaneous analysis of this compound, desmosterol, lathosterol, campesterol (B1663852), and beta-sitosterol (B1209924) in plasma.

Ambient Ionization Mass Spectrometry (AIMS) in Real-Time this compound Analysis

Ambient Ionization Mass Spectrometry (AIMS) represents a paradigm shift in chemical analysis, allowing for the direct ionization of analytes from samples in their native state with minimal or no sample preparation. nih.govjst.go.jp This enables rapid, real-time, and in-situ analysis. researchgate.netresearchgate.net

One of the most prominent AIMS techniques is Direct Analysis in Real Time (DART), which utilizes a stream of heated, excited gas to desorb and ionize analytes from a surface. researchgate.netnih.gov DART-MS has been successfully applied to the rapid screening and quantitative determination of cholesterol. researchgate.netnih.gov For cholesterol, a prominent dehydrated ion peak at m/z 369 is often observed in the positive ion mode. nih.gov This approach dramatically reduces analysis time compared to conventional methods. researchgate.net While highly effective for rapid screening, for more accurate quantification, conventional methods may still be preferred. nih.gov

The development of AIMS techniques holds significant promise for high-throughput clinical analysis and point-of-care diagnostics. jst.go.jpthno.org

Spectrophotometric and Chemometric Strategies for Concurrent Sterol Quantification

While chromatographic methods are highly specific, spectrophotometric methods combined with chemometrics offer a simpler and more cost-effective approach for the simultaneous quantification of multiple sterols. researchgate.net Chemometrics involves the use of multivariate statistical and mathematical methods to extract meaningful information from chemical data. edwiserinternational.com

A novel method has been developed for the simultaneous determination of cholesterol and this compound in human serum using spectrophotometry and first-order multivariate calibration. researchgate.net This approach involves constructing mathematical models, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), to resolve the overlapping spectra of the two compounds. researchgate.netedwiserinternational.com The results from this chemometric strategy have shown promise for clinical applications. researchgate.net

These methods provide a viable alternative to more complex and expensive chromatographic techniques, particularly for routine analysis where high throughput is essential. edwiserinternational.com

Application of Isotope Kinetic Techniques for Tracing this compound Metabolic Fluxes

Stable isotope labeling has become a cornerstone for studying the dynamics of lipid metabolism in vivo, providing a powerful tool to trace the metabolic fate of this compound. bioscientifica.commdpi.com These techniques allow for the direct measurement of the rates of synthesis, conversion, and degradation of molecules, offering a dynamic view that static concentration measurements cannot provide. mdpi.comnih.gov By introducing molecules labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system, researchers can follow the incorporation of these labels into this compound and its metabolites over time. bioscientifica.commdpi.comcapes.gov.br

The use of tracers like deuterium oxide (D₂O) or labeled precursors allows for the analysis of the turnover and flux through various biosynthetic pathways. elifesciences.org For instance, cholesterol-d7, a stable isotope-labeled version of cholesterol, utilizes deuterium atoms to alter its physical properties for easier detection in spectroscopic analyses like NMR and mass spectrometry. scbt.com Similar principles are applied to trace this compound's metabolic flux. Methodologies such as isotope dilution are employed, where a known amount of an isotopically labeled tracer is introduced into a system. By measuring the ratio of the labeled to unlabeled compound, the production rate of the endogenous compound can be calculated. bioscientifica.com

Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the analytical platform of choice for these studies. elifesciences.orgnih.gov These methods can separate this compound from other sterols and precisely determine the distribution of isotopes within the molecule (mass isotopomer distribution analysis, or MIDA). elifesciences.orgmdpi.com This level of detail enables the elucidation of complex, tissue-specific metabolic pathways and how they are affected by various physiological or pathological states. elifesciences.org The application of these kinetic techniques is crucial for understanding how the body processes this compound and how its metabolism is interconnected with that of cholesterol. mdpi.comisotope.com

Development of Novel Fluorescent Probes for In Situ Visualization of Cellular this compound

Visualizing the subcellular distribution and trafficking of this compound in living cells is essential for understanding its cellular functions and pathology. nih.gov This has spurred the development of novel fluorescent probes, largely adapting strategies initially created for cholesterol imaging. sciencedaily.comacs.org The goal is to create probes that faithfully mimic the behavior of native this compound while providing a robust fluorescent signal for detection by microscopy. researchgate.net

Several strategies are being explored for the creation of this compound-specific fluorescent reporters:

Intrinsically Fluorescent Sterol Analogs: This approach involves synthesizing this compound analogs that are inherently fluorescent. One method is to create analogs with a naphthalimide scaffold, which can be modified to tune the probe's properties for targeting specific cellular organelles. Another strategy is to synthesize sterols with conjugated double bond systems that exhibit fluorescence, offering a close structural resemblance to the parent molecule. acs.org

Fluorescently Labeled this compound Derivatives: This common strategy involves covalently attaching a fluorescent dye, such as nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY), to the this compound molecule. acs.org While these dyes are bright and photostable, their bulky nature can alter the biophysical properties and trafficking of the this compound analog. acs.org

Protein-Based Biosensors: This method utilizes fluorescently tagged proteins that specifically bind to certain sterols. A well-known example for cholesterol is the domain 4 (D4) of perfringolysin O. researchgate.net Adapting such proteins to specifically recognize and bind to this compound could provide a highly specific means of visualizing its accessible pools within the cell.

Environment-Sensitive Probes: Some probes are designed to change their fluorescent properties (e.g., emission wavelength or intensity) in response to their local environment, such as the polarity of a cell membrane. acs.org This allows for the study of membrane dynamics and the distribution of this compound within different membrane domains.

These advanced probes, often used in conjunction with cutting-edge microscopy techniques like confocal and super-resolution microscopy, are poised to provide unprecedented insights into the real-time dynamics of this compound in living cells. sciencedaily.comacs.orgresearchgate.net However, a significant challenge remains in ensuring that the fluorescent analog accurately reports on the behavior of the endogenous, unlabeled molecule. nih.gov

Methodological Challenges in Accurate this compound Analysis due to Low Concentrations and Structural Homology with Cholesterol

The accurate quantification of this compound is fraught with analytical challenges, primarily stemming from its low physiological concentrations and its close structural similarity to cholesterol. d-nb.info

Low Concentrations: this compound is present in tissues and plasma at levels significantly lower than cholesterol. d-nb.infoelsevier.es This necessitates highly sensitive analytical methods to achieve reliable quantification. While standard enzymatic assays are common for cholesterol, they often lack the sensitivity required for the precise measurement of low-abundance sterols like this compound. nih.gov This is particularly critical when studying conditions where subtle changes in this compound levels may be clinically significant.

Structural Homology with Cholesterol: this compound differs from cholesterol only by the absence of a double bond in the B-ring of the steroid nucleus. This high degree of structural similarity presents a major challenge for analytical specificity.

Interference in Enzymatic Assays: Many common enzymatic assays for cholesterol are not entirely specific and can exhibit cross-reactivity with other sterols, including this compound. nih.gov This lack of specificity can lead to an overestimation of cholesterol and an inaccurate assessment of the true this compound concentration, potentially masking important diagnostic information. nih.gov

Need for Chromatographic Separation: To overcome the issue of structural interference, chromatographic separation prior to detection is essential. Techniques like gas chromatography (GC) and liquid chromatography (LC) are capable of separating this compound from the much more abundant cholesterol and other interfering sterols. d-nb.infonih.gov When coupled with mass spectrometry (MS), these methods (GC-MS and LC-MS/MS) provide the gold standard for specific and sensitive quantification of this compound. d-nb.infoacs.org

Matrix Effects: The complex biological matrix of samples like plasma or tissue can also interfere with analysis. acs.orggao.gov Lipemic samples, for instance, can cause interference in spectrophotometric and enzymatic assays, often requiring pre-analytical steps like ultracentrifugation to remove interfering particles. aku.edu

These challenges underscore the importance of employing advanced and properly validated analytical methods, such as chromatography-mass spectrometry, for any research or clinical application involving the precise measurement of this compound. nih.govnih.govoup.com

Comparative Biochemistry and Evolutionary Perspectives of Cholestanol

Comparative Sterol Absorption and Synthesis Patterns Involving Cholestanol Across Biological Systems

The absorption and synthesis of sterols, including this compound, exhibit significant variation across different biological systems, reflecting diverse evolutionary adaptations and metabolic requirements. While cholesterol is the most abundant sterol in animal cells, this compound, its 5α-saturated derivative, is also present in small amounts in most mammalian tissues. nih.gov The efficiency of intestinal sterol absorption is a genetically regulated process that varies between individuals and species. elsevier.eselsevier.es

In mammals, the intestinal absorption of this compound is generally less efficient than that of cholesterol. nih.gov Studies in rats have shown that dietary this compound is absorbed and can interfere with cholesterol absorption. nih.gov In humans, the absorption of dietary cholesterol is estimated to be between 30-60%, whereas the absorption of plant sterols (phytosterols) is significantly lower, at less than 2%. ocl-journal.org The absorption efficiency of plant stanols, which, like this compound, lack a double bond in the steroid ring, is even lower, ranging from 0.04% to 0.2%. nih.gov This suggests that the saturation of the steroid nucleus is a key determinant in reducing intestinal absorption. The low absorption rate of phytosterols (B1254722) is a major reason for their cholesterol-lowering effect, as they compete with cholesterol for uptake in the intestine. elsevier.esmdpi.com

Invertebrates display a wide range of sterol metabolic capabilities. Many, including insects and nematodes like Caenorhabditis elegans, are sterol auxotrophs, meaning they cannot synthesize cholesterol de novo and must obtain it from their diet. oup.comnih.gov These organisms have evolved pathways to convert dietary plant and fungal sterols into cholesterol. nih.govhaifa.ac.il Some parasitic nematodes have been found to contain this compound along with cholesterol and various phytosterols, indicating they acquire and metabolize sterols from their hosts. usda.gov The ability of some invertebrates to dealkylate C-24 alkylsterols from plants to produce cholesterol highlights a significant evolutionary divergence from vertebrates, which lack this capability. usda.gov

The synthesis of cholesterol and, by extension, this compound, is an oxygen-dependent process. oup.com During the Ediacaran period, fluctuations in ocean oxygen levels may have driven many invertebrate lineages to lose their cholesterol biosynthesis pathway (CBP) genes, favoring reliance on abundant exogenous sterols from sources like algae. oup.comnih.gov In contrast, vertebrates have largely retained the complete set of CBP genes, likely due to the critical and diverse roles of cholesterol as a precursor for steroid hormones and bile acids. oup.comresearchgate.net

The table below summarizes the comparative absorption efficiencies of different sterols in humans.

Sterol TypeExample Compound(s)Typical Intestinal Absorption Efficiency (%) in Humans
Zoosterol (Animal)Cholesterol30% - 60% ocl-journal.org
Phytosterol (Plant Sterol)Campesterol (B1663852), Sitosterol (B1666911)&lt; 2% ocl-journal.org
Phytostanol (Plant Stanol)Campestanol, Sitostanol0.04% - 0.2% nih.gov
Zoostanol (Animal Stanol)This compoundLess efficient than cholesterol nih.gov

This compound as a Cholanoid in the Evolutionary Trajectory of Bile Acid Precursors

Bile acids and their precursors, collectively termed cholanoids, have undergone significant molecular evolution, a history in which this compound and related compounds play a key role. nih.gov In evolutionarily primitive vertebrates such as fish, amphibians, and reptiles, the bile contains not the C24 bile acids typical of mammals, but rather bile alcohols and higher bile acids. nih.gov These primitive cholanoids possess the same steroid nucleus structure as C24 bile acids but retain all or part of the cholesterol side chain. nih.gov

Studies of the chemical structure and natural distribution of these compounds indicate that they are evolutionary precursors to the C24 bile acids found in mammals. nih.gov The synthesis of bile acids represents a major pathway for cholesterol catabolism. nih.gov The evolutionary path suggests a gradual development of enzymatic machinery capable of progressively shortening the cholesterol side chain. This compound, as a direct metabolite of cholesterol, is positioned within this evolutionary framework. mdpi.com Its conversion to allocholic acid and allochenodeoxycholic acid, which have a 5α-A/B ring junction like this compound itself, demonstrates its role as a substrate for bile acid synthesis. nih.gov This 5α-pathway is a minor one in most mammals compared to the 5β-pathway that starts from cholesterol, but its existence highlights a conserved metabolic capability.

The evolution of bile acid synthesis from cholesterol involved the acquisition of a complex suite of at least 14 enzymes. wikipedia.orgorpha.net The initial steps in the primary pathway involve hydroxylation of the steroid nucleus, followed by side-chain oxidation and cleavage. mdpi.comwikipedia.org The presence of C27 bile alcohols in the biles of primitive vertebrates suggests that the modification of the steroid nucleus evolved before the complete side-chain shortening mechanism. nih.gov Therefore, C27 sterols like this compound are representative of an ancestral state in the evolution of bile acid synthesis.

Recapitulation of Cholanoid Evolution in Mammalian Cholesterol Conversion Pathways

The metabolic pathways that convert cholesterol to C24 bile acids in modern mammals can be seen as a recapitulation of the molecular evolution of cholanoids. nih.gov Mammalian liver cells possess multiple pathways for bile acid synthesis, primarily the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. mdpi.com The classic pathway, which accounts for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). mdpi.commdpi.com This pathway primarily acts on cholesterol, which has a 5β-configuration in its final bile acid products (cholic acid and chenodeoxycholic acid). mdpi.com

However, mammals retain the ability to metabolize 5α-stanols like this compound. This compound can be converted into 5α (allo) bile acids, such as allocholic acid. nih.gov The enzymes involved in this conversion are part of the broader enzymatic toolkit for sterol metabolism. The existence of this pathway in mammals, though typically minor, reflects a conserved ancestral capability. It mirrors the evolutionary steps seen in lower vertebrates, where bile alcohols and higher cholanoids (often with a 5α configuration) are more common. nih.gov The mechanism for converting cholesterol to C24 bile acids in mammals, therefore, summarizes the evolutionary journey from more primitive C27 cholanoids to the more derived C24 forms. nih.gov

The entire process of cholesterol catabolism into bile acids involves numerous enzymatic steps, including hydroxylation, oxidation, and side-chain cleavage. nih.gov The retention of pathways that can process substrates like this compound suggests that the complex enzymatic machinery of mammalian bile acid synthesis was built upon an older, more flexible system capable of acting on a wider range of sterol structures that were prevalent earlier in vertebrate evolution.

Biochemical Distinctions and Relationships Between this compound and Plant Sterols (Phytosterols)

This compound and plant sterols (phytosterols) share a fundamental tetracyclic steroid core but exhibit key structural differences that dictate their biochemical behavior and metabolic fate. nih.govmdpi.com The primary distinctions lie in the saturation of the steroid ring system and the substitution on the side chain at position C-24. nih.govnih.gov

Structural Distinctions:

Saturation: this compound is a 5α-saturated stanol, meaning it lacks the double bond between C-5 and C-6 that is present in cholesterol. nih.govwikipedia.org Phytosterols, such as campesterol and sitosterol, are typically unsaturated at this position, similar to cholesterol. nih.gov Their saturated counterparts, phytostanols (e.g., campestanol, sitostanol), are analogous to this compound in that they also lack the C-5 to C-6 double bond. ocl-journal.orgnih.gov

C-24 Side Chain: this compound, being derived from cholesterol, has no alkyl substitution at the C-24 position of its side chain. nih.gov In contrast, the most common phytosterols are characterized by the presence of a methyl group (in campesterol) or an ethyl group (in sitosterol and stigmasterol) at C-24. nih.govmdpi.comtaylorandfrancis.com

These structural modifications influence the physical properties of the molecules. For instance, the alkyl side chains of phytosterols like campesterol give them a greater effective cross-sectional area and reduced length compared to cholesterol, which can alter their interaction with phospholipid membranes. nih.gov

Biochemical and Functional Relationships:

Intestinal Absorption: As noted previously, both this compound and phytosterols are absorbed much less efficiently than cholesterol. nih.govmdpi.com The presence of the C-24 alkyl group on phytosterols is a major factor in their poor absorption by the mammalian intestine. mdpi.com Similarly, the saturation of the steroid ring in both this compound and phytostanols further decreases their uptake. nih.gov

Metabolic Fate: Mammals cannot utilize phytosterols structurally and actively excrete them from enterocytes and hepatocytes back into the intestinal lumen and bile, respectively. mdpi.com While small amounts of this compound are found in normal human tissues, it is primarily a catabolic product of cholesterol. nih.gov In contrast to cholesterol, which exerts feedback inhibition on its own synthesis, dietary this compound has been shown in rats to increase the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov

Membrane Function: In plants, phytosterols fulfill a role analogous to that of cholesterol in animal cell membranes, regulating fluidity and permeability. oup.comresearchgate.net The structural differences between cholesterol/cholestanol and phytosterols mean that the latter are less effective at ordering the hydrocarbon chains in phospholipid bilayers, a key function of cholesterol in animal membranes. nih.gov

The following table provides a detailed comparison of this compound and major phytosterols.

FeatureThis compoundCampesterolSitosterol
SourceAnimal (metabolite of cholesterol)PlantPlant
Core StructureSaturated (Stanol)Unsaturated (Sterol)Unsaturated (Sterol)
C5-C6 Double BondAbsent wikipedia.orgPresent nih.govPresent nih.gov
C-24 Side Chain SubstitutionNone nih.govMethyl (CH₃) group nih.govEthyl (C₂H₅) group nih.gov
Intestinal Absorption in HumansLow, less efficient than cholesterol nih.govVery low (~1.9%) mdpi.comVery low (~0.5%) mdpi.com
Effect on Cholesterol Synthesis (HMG-CoA Reductase)Stimulates (in rats) nih.govInhibits cholesterol absorption, leading to compensatory synthesis increase ahajournals.orgInhibits cholesterol absorption, leading to compensatory synthesis increase ahajournals.org

Future Directions and Emerging Research Avenues in Cholestanol Biology

Elucidating Undiscovered Mechanistic Details of Enzymes Modulating Cholestanol Metabolism

The enzymatic pathways governing this compound levels are only partially understood. Future research should focus on the intricate mechanistic details of the enzymes involved in both the synthesis and degradation of this compound. While the role of sterol 27-hydroxylase (CYP27A1) in converting cholesterol to bile acids and its deficiency in CTX are well-established, the precise regulation and substrate specificity of this and other related enzymes warrant further investigation. nih.govnih.govahajournals.org For instance, the conversion of cholesterol to this compound involves a series of reduction and oxidation reactions, and the specific enzymes and their kinetics in different tissues are not fully characterized. A deeper understanding of these enzymatic processes could reveal novel therapeutic targets for managing conditions associated with this compound accumulation.

Comprehensive Investigation of this compound's Distinct Cellular Functions Beyond Membrane Integration

This compound's role has historically been viewed primarily through the lens of its structural impact on cellular membranes. However, emerging evidence suggests that this compound may have distinct cellular functions beyond simply altering membrane fluidity. nih.gov Future studies should aim to comprehensively investigate these potential roles. For example, research could explore whether this compound or its metabolites act as signaling molecules, similar to how cholesterol and its oxysterol derivatives participate in various signaling pathways. nih.govplos.orgwikipedia.orgelifesciences.orgfau.eu Investigating this compound's interactions with nuclear receptors and other cellular proteins could uncover novel regulatory networks. Furthermore, understanding how the substitution of cholesterol with this compound in membranes affects cellular processes like signal transduction and ion channel function at a molecular level is crucial. nih.gov

Advanced Computational Modeling and Simulation of this compound Dynamics at the Atomistic Level

The subtle structural differences between cholesterol and this compound—the absence of a double bond in the B-ring of this compound—lead to significant alterations in their biophysical properties and interactions within the cell membrane. creative-proteomics.com Advanced computational modeling and molecular dynamics (MD) simulations at the atomistic level present a powerful tool to dissect these differences. rsc.orgaip.orgacs.orgmdpi.comnih.gov Future computational studies could focus on:

Membrane Interactions: Simulating how this compound's presence alters membrane thickness, lipid packing, and the formation of lipid rafts. molbiolcell.org

Protein-Lipid Interactions: Modeling the specific interactions between this compound and membrane-embedded proteins, such as ion channels and transporters, to understand how it modulates their function. mdpi.com

Solvation and Aggregation: Investigating the solvation properties of this compound in different biological environments to shed light on its potential for aggregation and the formation of xanthomas. rsc.org

These simulations can provide invaluable insights that are often difficult to obtain through experimental methods alone, guiding further empirical research.

Deeper Understanding of Intracellular Trafficking and Compartmentalization of this compound

The movement and distribution of this compound within the cell are critical determinants of its physiological and pathological effects. While the general principles of cholesterol trafficking are being unraveled, the specific pathways for this compound are less clear. cornell.edunih.govnih.govnih.govjci.orgresearchgate.netahajournals.org Future research should focus on elucidating the mechanisms governing this compound's intracellular journey. Key areas of investigation include:

Role of Transport Proteins: Identifying the specific lipid transfer proteins, such as those from the START and ORP families, that are involved in moving this compound between organelles. cornell.edu

Niemann-Pick C (NPC) Proteins: Further investigating the role of NPC1 and NPC2 proteins in the egress of this compound from late endosomes and lysosomes. mdpi.comwikipedia.orgoup.comnih.govpnas.org Studies using fluorescently labeled this compound analogs have shown that functional NPC1 is crucial for the proper distribution of plasma membrane-derived this compound. nih.gov

Organelle-Specific Accumulation: Determining why this compound preferentially accumulates in certain tissues and subcellular compartments, such as the brain and tendons in CTX. nih.gov

A more profound understanding of this compound trafficking will be essential for developing strategies to mitigate its toxic accumulation in disease states.

Identification of Novel this compound-Related Biomarkers for Specific Metabolic States

Elevated plasma this compound is a key diagnostic marker for CTX. nih.gov However, there is a need to identify and validate a broader panel of biomarkers that can not only diagnose but also monitor disease progression and treatment response in CTX and other metabolic disorders where this compound homeostasis is disrupted. mdpi.comnih.gov Future research in this area should aim to:

Discover Novel Biomarkers: Utilize metabolomics and lipidomics approaches to identify novel this compound metabolites or related molecules that could serve as more sensitive and specific biomarkers. Recent studies have pointed to bile acid precursors like 7α-hydroxy-4-cholesten-3-one and bile alcohol glucuronides as promising candidates. archimedlife.comdoi.orgmdpi.com

Develop Advanced Diagnostic Tools: Leverage technologies like tandem mass spectrometry to develop rapid and high-throughput assays for these new biomarkers, potentially enabling newborn screening for CTX. archimedlife.com

Biomarker Validation: Conduct longitudinal studies in patient cohorts to validate the clinical utility of these novel biomarkers for tracking disease severity and the effectiveness of therapies. thieme-connect.com The identification of biomarkers that reflect specific aspects of this compound-related pathology, such as neuronal damage or tendon xanthoma formation, would be particularly valuable. researchgate.net

Exploration of Genetic and Epigenetic Modulators Influencing this compound Homeostasis

While mutations in the CYP27A1 gene are the primary cause of CTX, it is likely that other genetic and epigenetic factors modulate this compound levels and influence the clinical heterogeneity of the disease. nih.gov Future research should explore these modulators to gain a more complete picture of this compound homeostasis. This includes:

Genome-Wide Association Studies (GWAS): Performing GWAS to identify common and rare genetic variants that influence plasma this compound concentrations in the general population and in patients with CTX.

Epigenetic Mechanisms: Investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, in regulating the expression of genes involved in this compound metabolism. nih.govoup.comoup.complos.orgfrontiersin.org The epigenetic regulation of cholesterol homeostasis is an emerging field, and its extension to this compound could provide significant insights. oup.com

Gene-Environment Interactions: Studying how environmental factors, such as diet, interact with an individual's genetic and epigenetic landscape to influence this compound levels and disease risk.

Investigating this compound's Role in Modulating Functional Dynamics of Membrane Proteins

The integration of this compound into cellular membranes in place of cholesterol can have profound effects on the function of membrane-embedded proteins. nih.gov A critical area for future research is to systematically investigate how this compound modulates the dynamics and activity of various membrane proteins. This includes:

Ion Channels: Expanding on findings that suggest an imbalance in the cholesterol/cholestanol ratio can disrupt calcium channel function, research should examine the effects of this compound on a wide range of ion channels, including potassium and sodium channels, which are known to be regulated by cholesterol. nih.govnih.govnih.gov

Receptors: Exploring the impact of this compound on the function of membrane receptors, including G protein-coupled receptors (GPCRs), which are often located in cholesterol-rich membrane domains and whose activity is sensitive to the lipid environment. fau.eunih.govmdpi.com

Understanding these modulatory effects is key to deciphering the molecular mechanisms underlying the pathology of this compound-related diseases.

Q & A

Q. How do researchers reconcile discrepancies in this compound’s cellular localization across cancer vs. normal cell lines?

  • Methodological Answer : In non-malignant cells (e.g., PNT1a), ReTEG-Cholestanol localizes to lysosomes (M1=0.174±0.143), while prostate cancer lines (e.g., LNCaP) show CD63⁺ late endosome accumulation (M1=0.541±0.097). Differences are attributed to altered endosomal trafficking, validated via Rab5/Rab7 GTPase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.